molecular formula C8H7ClN2 B12859327 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine

6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12859327
M. Wt: 166.61 g/mol
InChI Key: YZWUMIJNINKDSI-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with chloro and methyl substituents at the 6- and 3-positions, respectively. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs) . The compound is typically synthesized via multi-step reactions, including cyclization and halogenation, with purities exceeding 97% as reported for analogs .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7ClN2/c1-5-3-10-7-2-8(9)11-4-6(5)7/h2-4,10H,1H3

InChI Key

YZWUMIJNINKDSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=NC=C12)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs2CO3) .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps like halogenation, cyclization, and purification to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects against several diseases:

  • Anticancer Activity: Research indicates that 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine derivatives exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation. A notable study demonstrated that these compounds can significantly reduce the growth rates of cancer cell lines by blocking FGFR activity .
  • Antimicrobial Properties: The compound has shown promise in combating bacterial infections due to its ability to disrupt bacterial cell function. It has been investigated for use in developing novel antibiotics targeting resistant strains .

Chemical Biology

In chemical biology, 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine is utilized to explore biological pathways and molecular interactions. Its role as an inhibitor of specific enzymes allows researchers to study the modulation of biological processes, particularly in cancer and metabolic disorders.

Material Science

This compound is also employed in the synthesis of novel materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in organic electronics and photonic devices .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits FGFRs leading to reduced proliferation of cancer cells
AntimicrobialDisrupts bacterial functions; potential for novel antibiotic development
Enzyme InhibitionModulates biological pathways via enzyme inhibition
Material SynthesisForms complexes with metal ions for electronic applications

Case Study 1: Inhibition of Fibroblast Growth Factor Receptors

A detailed study evaluated the effects of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine on FGFRs. The compound was found to bind effectively at the active site of FGFRs, resulting in decreased proliferation rates in various cancer cell lines. The study highlighted its potential as a therapeutic agent for targeted cancer therapies .

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on synthesizing derivatives of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine aimed at enhancing antimicrobial activity against resistant bacterial strains. The derivatives demonstrated significant efficacy, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Chloro vs.
  • Trityl Protection : N1-tritylation (e.g., CAS 2443909-96-2) improves stability during synthesis but reduces bioavailability due to steric bulk .
  • Functional Group Diversity : Carboxylate esters (e.g., CAS 1951441-84-1) enhance aqueous solubility, critical for drug delivery .

Biological Activity

6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a molecular formula of C9H7ClN2 and a molecular weight of 210.62 g/mol. The compound features a chlorine atom at the 6-position and a methyl group at the 3-position of the pyrrole ring, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Research indicates that 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Several studies have highlighted its potential as an anticancer agent. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown effectiveness against various cancer cell lines, suggesting that 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine may share similar properties due to structural similarities .
  • Antiviral Properties : The compound has been investigated for its antiviral activity, particularly against respiratory syncytial virus (RSV). Certain derivatives demonstrated good activity against RSV strains, indicating that modifications to the pyrrolo structure can enhance antiviral efficacy .
  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes and receptors, potentially inhibiting their activity. This mechanism underlies its therapeutic applications in treating diseases related to enzyme dysfunctions .

The biological activity of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine can be attributed to its interactions with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in disease pathways. For example, studies have shown its ability to inhibit DYRK1A, an enzyme implicated in various neurological disorders .
  • Receptor Modulation : It may also modulate receptor activities related to cancer and viral infections, enhancing therapeutic outcomes through targeted action on these biological pathways .

Case Studies and Research Findings

Several studies provide insights into the biological effects and therapeutic potential of 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine:

  • Anticancer Studies : A study evaluated the cytotoxicity of pyrrolo derivatives against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells. This suggests a favorable therapeutic index for potential anticancer applications .
  • Antiviral Activity : In vitro assays demonstrated that certain derivatives exhibited potent antiviral effects against RSV. These compounds were assessed for their ability to inhibit viral replication and showed promising results in terms of efficacy and safety profiles .
  • Enzyme Inhibition Assays : Pharmacological testing revealed that 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives displayed significant inhibitory activity against DYRK1A in enzymatic assays. This inhibition was linked to anti-inflammatory properties observed in subsequent studies involving microglial cells .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to 6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine along with their biological activities:

Compound NameIUPAC NameSimilarity
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine6-chloro-2-methylpyrrolo[2,3-b]pyridine0.97
5-Chloro-1H-pyrrolo[2,3-b]pyridine5-chloro-1H-pyrrolo[2,3-b]pyridine0.96
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylateMethyl 6-chloro-pyrrolo[3,2-c]pyridine carboxylate0.94

This table illustrates the structural relationships among these compounds and highlights their potential biological activities.

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